3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

CB1 Antagonist Cannabinoid Receptor Obesity

3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034495-42-4) is a small molecule (C15H17N3O4, MW 303.31) cataloged in PubChem (CID and assigned ChEMBL ID CHEMBL4968980. It belongs to a class of heterocycle-substituted imidazolidine-2,4-diones disclosed in Sanofi-Aventis patents (e.g., US as potential anti-obesity agents targeting the cannabinoid CB1 receptor.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 2034495-42-4
Cat. No. B2786538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS2034495-42-4
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O
InChIInChI=1S/C15H17N3O4/c1-22-12-4-2-3-10(5-12)6-13(19)17-8-11(9-17)18-14(20)7-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21)
InChIKeyTUMFQWMBMFIHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034495-42-4): Procurement-Relevant Baseline Profile


3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034495-42-4) is a small molecule (C15H17N3O4, MW 303.31) cataloged in PubChem (CID 121017223) and assigned ChEMBL ID CHEMBL4968980 [1]. It belongs to a class of heterocycle-substituted imidazolidine-2,4-diones disclosed in Sanofi-Aventis patents (e.g., US 20110046105) as potential anti-obesity agents targeting the cannabinoid CB1 receptor [2]. The compound is commercially available from multiple vendors, typically at ≥95% purity, and is supplied exclusively for non-human research use [1]. Comprehensive pharmacological characterization, including quantitative potency, selectivity, ADME, or in vivo efficacy data for this specific compound, has not been identified in the public domain.

Procurement Risk Alert: Why Imidazolidine-2,4-dione or CB1 Antagonist Class Compounds Cannot Substitute for CAS 2034495-42-4


The imidazolidine-2,4-dione chemical space is pharmacologically heterogeneous. Within the Sanofi patent family alone, structural variations to the azetidine linker, the arylacetyl substituent, and the imidazolidine core generate compounds with diverse target engagement profiles, including CB1 antagonism and Fatty Acid Amide Hydrolase (FAAH) inhibition [1]. A specific 3-methoxyphenylacetyl-azetidine substitution pattern, as in CAS 2034495-42-4, forms a distinct pharmacophore whose quantitative binding, functional activity, and selectivity relative to close analogs (e.g., compounds with halogen, trifluoromethoxy, or unsubstituted phenyl rings) have not been publicly disclosed. Empirically, minor structural changes in this series are known to shift activity from CB1 antagonism to FAAH inhibition or result in loss of affinity for both targets [2]. Consequently, substituting a generic 'CB1 antagonist' or 'imidazolidine-2,4-dione derivative' for this specific compound is scientifically unjustified without batch-specific characterization data.

Quantitative Differentiation Evidence for CAS 2034495-42-4: Public Data Status


Target Engagement Profile: No Public Quantitative Data Available

No peer-reviewed study or patent has reported quantitative in vitro potency (e.g., IC50, Ki, EC50) for CAS 2034495-42-4 against the CB1 receptor or any other pharmacological target. The DrugMAP database annotates an 'Imidazolidine-2,4-dione derivative 2' (synonym: PMID26161824-Compound-176) as a CB1 antagonist, but the structural correspondence to CAS 2034495-42-4 could not be verified, and no affinity data accompany this annotation [1]. The patent disclosure US 20110046105 provides only generic Markush claims without compound-specific IC50 values [2].

CB1 Antagonist Cannabinoid Receptor Obesity Imidazolidine-2,4-dione

Selectivity Profile: No Public Off-Target Data Available

The selectivity of CAS 2034495-42-4 for CB1 over CB2, FAAH, or any other off-target has not been publicly reported. Chemically related imidazolidine-2,4-diones are known to exhibit divergent selectivity profiles: some are dual CB1/FAAH inhibitors, while others are selective for a single target [1]. The 3-methoxyphenylacetyl substituent's influence on selectivity relative to the 4-trifluoromethoxybenzoyl analog (CAS not specified, but referenced as a dual sEH/FAAH inhibitor in vendor literature) is entirely unknown.

Selectivity FAAH CB2 Off-Target

Physicochemical and Drug-Likeness Properties: Computational Baseline Only

Computationally predicted properties for CAS 2034495-42-4 are available from PubChem: XLogP3 = 0, Hydrogen Bond Donors = 1, Hydrogen Bond Acceptors = 4, Rotatable Bonds = 4, Topological Polar Surface Area (TPSA) = 75.8 Ų [1]. These values comply with Lipinski's Rule of Five, suggesting oral drug-likeness. For comparison, rimonabant has XLogP3 = 5.3, TPSA = 46.9 Ų, and 2 H-bond acceptors, indicating the target compound is significantly more polar, which could influence CNS penetration and solubility profiles [2]. However, no experimental solubility, permeability, metabolic stability, or plasma protein binding data exist for CAS 2034495-42-4.

Physicochemical Properties Drug-Likeness Lipinski ADME

Evidence-Backed Application Scenarios for CAS 2034495-42-4 Based on Available Data


Chemical Probe Development for Peripheral CB1 Receptor Pharmacology

Given its patent-classified role as a potential CB1 antagonist, CAS 2034495-42-4 may serve as a starting point for developing peripherally restricted CB1 probes. Its computationally predicted low lipophilicity (XLogP3 = 0) contrasts with the highly lipophilic rimonabant (XLogP3 = 5.3), theoretically favoring lower blood-brain barrier penetration [1]. This application requires the user to independently generate selectivity, potency, and pharmacokinetic data before drawing conclusions.

Structure-Activity Relationship (SAR) Expansion of Azetidine-Containing Imidazolidine-2,4-diones

The compound's 3-methoxyphenylacetyl-azetidine scaffold occupies a distinct region of the imidazolidine-2,4-dione SAR landscape relative to published analogs (e.g., triphenylimidazolidine-2,4-diones or 4-trifluoromethoxybenzoyl derivatives). Researchers investigating how substituent variations on the azetidine nitrogen modulate CB1 affinity, FAAH inhibition, or physicochemical properties could procure this compound as a comparative SAR tool [2].

In Silico Modeling and Pharmacophore Validation

With no experimentally determined 3D structure available, CAS 2034495-42-4 is a candidate for computational chemistry studies including docking simulations, molecular dynamics, and pharmacophore modeling against the CB1 receptor (e.g., PDB: 5TGZ). Its unique substitution pattern can test the predictive power of in silico models when benchmarked against experimentally characterized imidazolidine-2,4-dione CB1 ligands [3].

Analytical Reference Standard for Patent-Protected Chemical Space

CAS 2034495-42-4 represents a specific chemical entity within the Sanofi-Aventis patent estate (US 20110046105). Procurement as an analytical reference standard supports freedom-to-operate analyses, patent landscape mapping, and competitive intelligence activities focused on imidazolidine-2,4-dione-based anti-obesity therapeutics [2].

Quote Request

Request a Quote for 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.